2-Amino-6-(3,4-dimethoxyphenyl)-4-(3-methylphenyl)pyridine-3-carbonitrile
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Overview
Description
2-Amino-6-(3,4-dimethoxyphenyl)-4-(3-methylphenyl)pyridine-3-carbonitrile is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, dimethoxyphenyl, methylphenyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3,4-dimethoxyphenyl)-4-(3-methylphenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(3,4-dimethoxyphenyl)-4-(3-methylphenyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
2-Amino-6-(3,4-dimethoxyphenyl)-4-(3-methylphenyl)pyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(3,4-dimethoxyphenyl)-4-(3-methylphenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, its potential anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile
- 2-Amino-6-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)pyridine-3-carbonitrile
- 2-Amino-6-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)pyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-6-(3,4-dimethoxyphenyl)-4-(3-methylphenyl)pyridine-3-carbonitrile stands out due to its specific substitution pattern, which may confer unique chemical properties and biological activities. The presence of both dimethoxyphenyl and methylphenyl groups in specific positions on the pyridine ring can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-6-(3,4-dimethoxyphenyl)-4-(3-methylphenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-13-5-4-6-14(9-13)16-11-18(24-21(23)17(16)12-22)15-7-8-19(25-2)20(10-15)26-3/h4-11H,1-3H3,(H2,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHYHDPJZKEPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=C2C#N)N)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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